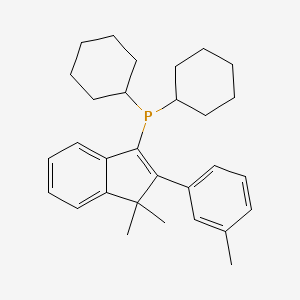
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex organic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane typically involves the reaction of cyclohexylphosphine with a substituted indene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphane derivatives.
科学研究应用
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphane group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates in catalytic cycles.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand with similar coordination properties but different steric and electronic characteristics.
Dicyclohexylphosphine: Shares the cyclohexyl groups but lacks the complex indene structure, leading to different reactivity and applications.
1,1-Dimethyl-2-(m-tolyl)-1H-inden-3-ylphosphane: Similar structure but without the dicyclohexyl groups, affecting its coordination behavior and stability.
Uniqueness
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the indene moiety. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
属性
分子式 |
C30H39P |
|---|---|
分子量 |
430.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[3,3-dimethyl-2-(3-methylphenyl)inden-1-yl]phosphane |
InChI |
InChI=1S/C30H39P/c1-22-13-12-14-23(21-22)28-29(26-19-10-11-20-27(26)30(28,2)3)31(24-15-6-4-7-16-24)25-17-8-5-9-18-25/h10-14,19-21,24-25H,4-9,15-18H2,1-3H3 |
InChI 键 |
ZVFXNXSXRNXTBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C2(C)C)P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)


![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
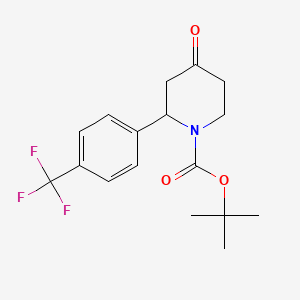
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)

![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)
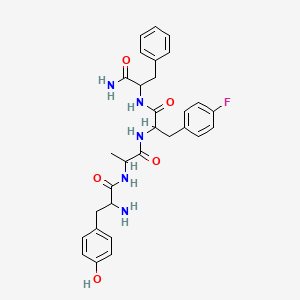
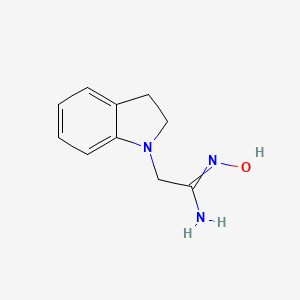
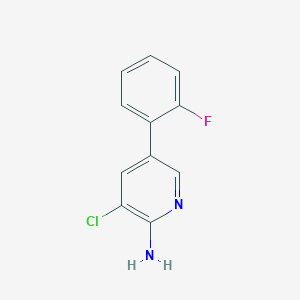
![Methyl 4-(2-benzyl-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14085293.png)
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
